molecular formula C18H22Cl3IN4 B1674081 L-750,667 trihydrochloride CAS No. 1021868-80-3

L-750,667 trihydrochloride

Cat. No.: B1674081
CAS No.: 1021868-80-3
M. Wt: 527.7 g/mol
InChI Key: YOURSPNOEWYAKO-UHFFFAOYSA-N
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Description

L-750,667 trihydrochloride: is a chemical compound known for its selective antagonistic activity on the D4 dopamine receptor. Its chemical name is 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride . This compound has a molecular formula of C18H19IN4 · 3HCl and a molecular weight of 527.66 g/mol .

Scientific Research Applications

L-750,667 trihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.

    Biology: Helps in understanding the role of D4 dopamine receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of new drugs targeting dopamine receptors

Mechanism of Action

L-750,667 trihydrochloride acts as a selective D4 dopamine receptor antagonist . It has high affinity and selectivity for D4 dopamine receptors compared to its activity at D2 and D3 dopamine receptors .

Safety and Hazards

L-750,667 trihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers The compound has been mentioned in several papers. For instance, a paper published in the Journal of Medicinal Chemistry in 1996 discusses the binding affinity of this compound towards cloned human Dopamine receptors . Another paper published in Molecular Pharmacology in 2000 discusses the molecular determinants of D4-selective pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-750,667 trihydrochloride involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. The iodophenylpiperazine moiety is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: L-750,667 trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various functionalized analogs .

Comparison with Similar Compounds

Comparison: L-750,667 trihydrochloride is unique due to its high selectivity and affinity for the D4 dopamine receptor compared to other dopamine receptor antagonists. This specificity makes it particularly useful in research focused on the D4 receptor, whereas other compounds may have broader activity across multiple dopamine receptor subtypes .

Properties

IUPAC Name

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOURSPNOEWYAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474692
Record name L-750,667 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021868-80-3
Record name L-750,667 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1021868-80-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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